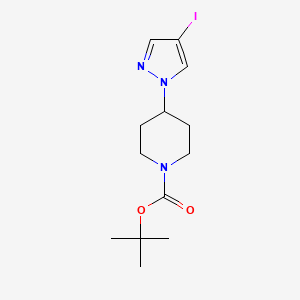

tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 877399-73-0, which serves as its unique identifier in chemical databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature principles, the preferred systematic name is tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate, emphasizing the hierarchical arrangement of functional groups within the molecular structure.

Several alternative nomenclature systems have been employed to describe this compound in scientific literature. The compound is frequently referenced as 1-(1-tert-butoxycarbonyl-4-piperidinyl)-4-iodopyrazole, which emphasizes the connectivity pattern between the piperidine and pyrazole rings. Another commonly used designation is 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine, where Boc represents the tert-butoxycarbonyl protecting group. The systematic approach to naming this compound reflects the International Union of Pure and Applied Chemistry emphasis on describing the longest carbon chain first, followed by functional group identification and heteroatom substitution patterns.

The International Union of Pure and Applied Chemistry naming convention for this compound also incorporates specific rules for numbering heterocyclic rings. The pyrazole ring numbering begins with the nitrogen atom bearing the piperidine substituent designated as position 1, while the iodine substituent occupies position 4 of the pyrazole ring. The piperidine ring follows standard cycloalkane numbering, with the nitrogen atom serving as position 1 and the pyrazole-bearing carbon atom located at position 4. This systematic approach ensures unambiguous identification of the compound's structural features across different chemical databases and research publications.

Molecular Architecture: Two-Dimensional and Three-Dimensional Structural Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical reactivity and physical properties. The compound possesses the molecular formula C13H20IN3O2 with a molecular weight of 377.22 grams per mole, indicating a substantial molecular framework capable of diverse intermolecular interactions. The structural arrangement incorporates multiple functional groups strategically positioned to facilitate chemical transformations while maintaining overall molecular stability.

The two-dimensional structural representation reveals the connectivity pattern between the piperidine ring and the iodinated pyrazole moiety through a direct carbon-nitrogen bond. The piperidine ring adopts a chair conformation in its most stable state, with the pyrazole substituent occupying an equatorial position to minimize steric interactions. The tert-butyl carbamate group attached to the piperidine nitrogen provides steric bulk that influences the overall molecular geometry and reactivity profile. The iodine atom positioned at the 4-position of the pyrazole ring creates a significant electronic and steric influence on the heterocyclic system.

Three-dimensional conformational analysis indicates that the molecule adopts a preferred spatial arrangement that minimizes intramolecular strain while maximizing favorable interactions. The pyrazole ring maintains planarity due to its aromatic character, while the piperidine ring exhibits conformational flexibility characteristic of saturated six-membered rings. The tert-butyl group extends away from the main molecular framework, reducing steric crowding around the reactive centers. The iodine substituent on the pyrazole ring contributes to the overall molecular dipole moment and influences the compound's physical properties.

| Structural Feature | Characteristic | Impact on Molecular Properties |

|---|---|---|

| Piperidine Ring | Chair conformation | Conformational stability |

| Pyrazole Ring | Planar aromatic system | Electronic delocalization |

| Iodine Substituent | Bulky halogen at position 4 | Enhanced reactivity |

| tert-Butyl Group | Sterically demanding substituent | Protecting group functionality |

The molecular architecture also features specific bond lengths and angles that reflect the hybridization states of constituent atoms. The carbon-nitrogen bond connecting the piperidine and pyrazole rings exhibits typical single bond characteristics with a length approximately 1.47 Angstroms. The carbon-iodine bond in the pyrazole ring represents the longest bond in the molecule at approximately 2.1 Angstroms, contributing to the enhanced reactivity of this position for substitution reactions.

Spectroscopic Characterization Through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through detailed examination of proton and carbon environments. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that confirm the presence of all expected functional groups within the molecular structure. The tert-butyl protons appear as a sharp singlet at approximately 1.45 parts per million, integrating for nine protons and confirming the presence of the protecting group. The piperidine ring protons exhibit complex multipicity patterns between 1.8 and 4.2 parts per million, reflecting the chair conformation and axial-equatorial relationships within the saturated ring system.

The pyrazole ring protons provide distinctive signals that confirm both the aromatic character and substitution pattern of this heterocyclic system. The proton at position 3 of the pyrazole ring appears as a singlet at approximately 7.8 parts per million, while the proton at position 5 resonates at approximately 8.2 parts per million. These chemical shifts are characteristic of pyrazole systems and confirm the 4-iodo substitution pattern through the absence of a signal in the 7.5-7.7 parts per million region where the 4-position proton would normally appear. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through identification of all carbon environments within the molecule.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carbonyl stretching frequency appears as a strong absorption at approximately 1700 wavenumbers, confirming the presence of the carbamate functional group. The carbon-hydrogen stretching vibrations of the tert-butyl group produce characteristic absorptions in the 2800-3000 wavenumber region, while the aromatic carbon-hydrogen stretches of the pyrazole ring appear at slightly higher frequencies around 3100 wavenumbers. The carbon-nitrogen stretching vibrations contribute to absorptions in the 1200-1300 wavenumber region, providing additional confirmation of the heterocyclic connectivity pattern.

Mass spectrometric analysis confirms the molecular composition and fragmentation pattern of the compound through electrospray ionization techniques. The molecular ion peak appears at mass-to-charge ratio 377.1, corresponding to the protonated molecular ion and confirming the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (mass loss of 57 atomic mass units) and subsequent loss of carbon dioxide (mass loss of 44 atomic mass units) from the carbamate functionality. The presence of iodine creates distinctive isotope patterns that provide additional confirmation of the molecular composition and structural integrity.

| Spectroscopic Technique | Key Observations | Structural Confirmation |

|---|---|---|

| Proton Nuclear Magnetic Resonance | tert-Butyl singlet at 1.45 parts per million | Protecting group presence |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon at 155 parts per million | Carbamate functionality |

| Infrared Spectroscopy | Carbonyl stretch at 1700 wavenumbers | Ester linkage confirmation |

| Mass Spectrometry | Molecular ion at 377.1 mass-to-charge ratio | Molecular weight verification |

Crystallographic and Conformational Studies

Crystallographic investigations of this compound have provided detailed insights into the solid-state molecular arrangement and intermolecular interaction patterns. The compound typically crystallizes as a white solid with well-defined crystal morphology that reflects the underlying molecular symmetry and packing arrangements. X-ray crystallographic analysis reveals that the piperidine ring adopts a chair conformation in the solid state, with the pyrazole substituent occupying an equatorial position to minimize steric repulsion with adjacent ring substituents. The tert-butyl carbamate group extends away from the piperidine ring plane, creating a three-dimensional molecular architecture that influences crystal packing efficiency.

The crystallographic unit cell parameters indicate efficient molecular packing facilitated by favorable intermolecular interactions between adjacent molecules. The iodine substituent on the pyrazole ring participates in halogen bonding interactions with neighboring molecules, contributing to crystal stability and influencing the overall solid-state structure. These halogen bonding interactions involve the iodine atom acting as an electron-deficient center that interacts with electron-rich regions of adjacent molecules, such as nitrogen atoms in the pyrazole rings or oxygen atoms in the carbamate groups.

Conformational analysis through computational modeling and experimental studies reveals that the molecule exhibits limited conformational flexibility due to the rigid aromatic pyrazole system and the steric constraints imposed by the tert-butyl protecting group. The primary conformational freedom involves rotation around the carbon-nitrogen bond connecting the piperidine and pyrazole rings, which allows for different spatial orientations of these two ring systems. Energy calculations indicate that the equatorial orientation of the pyrazole substituent represents the global minimum energy conformation, consistent with experimental crystallographic observations.

Temperature-dependent crystallographic studies have investigated the thermal behavior and conformational dynamics of the compound in the solid state. Variable temperature X-ray diffraction analysis reveals that the molecular geometry remains relatively stable across a wide temperature range, indicating strong intramolecular bonding and favorable crystal packing arrangements. The thermal expansion coefficients along different crystallographic axes reflect the anisotropic nature of intermolecular interactions within the crystal lattice.

Comparative Analysis with Structural Analogs

Comparative structural analysis of this compound with closely related analogs provides valuable insights into structure-activity relationships and the influence of specific substituents on molecular properties. The amino-substituted analog, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate, represents a key comparison compound that differs only in the replacement of iodine with an amino group at the 4-position of the pyrazole ring. This substitution significantly alters the electronic properties of the pyrazole system while maintaining the overall molecular framework and connectivity pattern.

The molecular weight comparison reveals that the iodinated compound (377.22 grams per mole) is substantially heavier than its amino analog (267.32 grams per mole), reflecting the significant atomic weight contribution of iodine versus nitrogen. This mass difference influences physical properties such as solubility, melting point, and chromatographic behavior. The amino analog exhibits enhanced water solubility due to the polar nature of the amino substituent and its capacity for hydrogen bonding interactions, while the iodinated compound demonstrates greater lipophilicity and organic solvent compatibility.

Electronic property comparisons between the iodinated and amino analogs reveal significant differences in reactivity patterns and chemical behavior. The iodine substituent functions as an electron-withdrawing group that deactivates the pyrazole ring toward electrophilic substitution while simultaneously providing a good leaving group for nucleophilic substitution reactions. In contrast, the amino substituent acts as an electron-donating group that activates the pyrazole ring and provides sites for further functionalization through standard amino group chemistry.

The hydroxyl-substituted analog, tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, offers another important structural comparison that demonstrates the influence of different heteroatom substituents on molecular properties. This compound exhibits intermediate polarity between the iodinated and amino analogs, with the hydroxyl group providing hydrogen bonding capability while maintaining relatively neutral electronic effects on the pyrazole ring system. The molecular weight of the hydroxyl analog (267.32 grams per mole) matches that of the amino analog, but the different functional group properties lead to distinct chemical reactivity profiles.

| Analog Compound | Molecular Weight | Key Functional Difference | Primary Chemical Property |

|---|---|---|---|

| Iodinated Parent Compound | 377.22 g/mol | Halogen substituent | Enhanced leaving group reactivity |

| Amino Analog | 267.32 g/mol | Amino substituent | Electron-donating and hydrogen bonding |

| Hydroxyl Analog | 267.32 g/mol | Hydroxyl substituent | Hydrogen bonding capability |

Structural modifications involving the ethyl-linked analog, tert-butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate, demonstrate the impact of spacer groups on molecular flexibility and conformational behavior. This analog incorporates a two-carbon linker between the piperidine ring and the pyrazole system, significantly increasing conformational freedom and altering the overall molecular shape. The molecular weight of this extended analog (337.16 grams per mole) reflects the additional methylene groups while maintaining the same functional group composition as the parent compound.

Comparative analysis of spectroscopic properties across these structural analogs reveals consistent patterns that can be attributed to specific functional group contributions. Nuclear Magnetic Resonance chemical shifts for the tert-butyl protecting group remain virtually identical across all analogs, confirming that this functionality is electronically isolated from the pyrazole substitution effects. However, the pyrazole ring proton chemical shifts show systematic variations that correlate with the electronic properties of the 4-position substituents, providing valuable structure-property relationships for synthetic applications.

Properties

IUPAC Name |

tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONGFFYQZADMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670342 | |

| Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-73-0 | |

| Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, also known by its CAS number 877399-73-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl ester and an iodo-pyrazole moiety. Its molecular formula is with a molecular weight of approximately 377.22 g/mol .

Key Structural Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom, known for its presence in various bioactive compounds.

- Iodo-Pyrazole Substitution: The presence of the iodo group enhances the compound's reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine core followed by the introduction of the iodo-pyrazole substituent. One common method involves coupling tert-butyl 4-hydroxypiperidine with an appropriate pyrazole derivative under acidic conditions .

Biological Activity

Research has indicated that compounds containing piperidine and pyrazole moieties exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Antiviral Activity

A study highlighted that similar piperidine derivatives showed modest inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting that tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine could potentially act as a non-covalent inhibitor of viral proteases . The binding affinity to the catalytic site was confirmed through in silico studies.

Anticancer Potential

Compounds with similar structural features have been investigated for their anticancer properties. The inhibition of specific kinases involved in cancer pathways has been noted, indicating that modifications to the piperidine structure can enhance selectivity and potency against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the piperidine and pyrazole rings significantly influence biological activity. For instance:

- Iodine Substitution: Enhances lipophilicity and potentially increases binding affinity to target proteins.

- Alkyl Chain Length: Modifications to the tert-butyl group can affect solubility and metabolic stability.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of related compounds:

- Inhibition of Influenza Virus:

- Cancer Cell Line Studies:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the pyrazole ring and piperidine moiety enhances its biological activity profile.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant anticancer properties. For instance, modifications of similar compounds have shown effectiveness against various cancer cell lines, suggesting that tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate could be explored for similar therapeutic effects .

Synthetic Methodologies

The compound has been used as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a valuable building block.

Example Reaction :

A study outlined a method where this compound was reacted with sodium carbonate and a palladium catalyst to yield substituted piperidine derivatives. This reaction highlights its utility in creating diverse chemical entities through cross-coupling reactions .

The iodinated pyrazole structure is known for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Research Insights :

Preliminary studies have indicated that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom on the pyrazole ring serves as a prime site for nucleophilic substitution, enabling functional group transformations.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium azide | DMF, 80–100°C, 12–24 h | Azide-substituted derivative | |

| Potassium cyanide | Acetonitrile, reflux, 6–8 h | Cyano-substituted analog | |

| Thiophenol | THF, room temperature, 2–4 h | Thioether-linked compound |

Key Observations :

-

Reactions typically require polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures.

-

Selectivity for iodine substitution over other functional groups is high due to its electrophilic nature .

Coupling Reactions

The iodo-pyrazole moiety participates in cross-coupling reactions to construct complex architectures.

| Reaction Type | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | |

| Ullmann | CuI, 1,10-phenanthroline, DMF | Aryl-amine conjugates |

Mechanistic Insight :

-

Palladium-catalyzed couplings proceed via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination.

-

Copper-mediated reactions facilitate aryl-heteroatom bond formation.

Oxidation and Reduction Reactions

The tert-butyl carbamate group and pyrazole ring undergo redox transformations.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂, AcOH | 60°C, 4–6 h | Oxidized pyrazole derivatives | |

| NaBH₄, MeOH | 0°C to room temperature, 1–2 h | Reduced piperidine intermediates |

Notable Trends :

-

Oxidation targets the pyrazole ring, forming N-oxides or hydroxylated products.

-

Reduction of the carbamate group is uncommon unless harsh conditions (e.g., LiAlH₄) are applied.

Deprotection of the tert-Butyl Carbamate Group

The Boc group is cleaved under acidic conditions to yield a free amine.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (4M in dioxane) | Room temperature, 2–4 h | 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | |

| TFA/DCM (1:1) | 0°C to room temperature, 1–3 h | Amine hydrochloride salt |

Synthetic Utility :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Overview of Key Analogues

The structural analogs of this compound differ primarily in the pyrazole substituent, influencing reactivity, stability, and biological activity. Below is a comparative analysis:

*Note: The molecular weight for the 4-amino analog is derived from a structurally related compound with a pyridine substituent .

Substituent-Specific Analysis

4-Iodo vs. 4-Bromo Analogs: Reactivity: The iodo substituent exhibits superior leaving-group ability in cross-coupling reactions compared to bromo, due to weaker C–I bonds .

4-Amino Analog: The amino group enhances solubility in polar solvents (e.g., water, DMSO) and facilitates electrophilic substitutions, making it suitable for synthesizing bioactive molecules . However, it may reduce stability under oxidative conditions.

Boronate Ester Analog :

- This derivative is tailored for Suzuki-Miyaura couplings, enabling efficient biaryl bond formation. The boronate group’s stability in air and moisture depends on the tert-butyl carbamate’s protective effects .

Indazole-Pyrimidine Hybrid :

- The indazole-pyrimidine substituent expands π-conjugation, enhancing binding affinity to kinase active sites. The compound’s high HPLC purity (99.99%) underscores its utility in preclinical studies .

Research Findings

Preparation Methods

General Synthetic Approach

The synthesis typically starts from a pyrazole derivative, which undergoes iodination at the 4-position using electrophilic iodinating agents such as N-iodosuccinimide (NIS). This iodinated pyrazole is then coupled to a piperidine ring that is protected as a tert-butyl carbamate (BOC) to yield the target compound. The presence of the tert-butyl carbamate group on the piperidine nitrogen enhances stability and facilitates purification.

Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| Iodination of Pyrazole | Electrophilic iodination | N-iodosuccinimide (NIS), potassium carbonate, acetonitrile, mild temperature | Selective iodination at 4-position of pyrazole |

| Coupling with Piperidine | Palladium-catalyzed cross-coupling | Palladium catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride), potassium acetate, dimethyl sulfoxide (DMSO), 80 °C, inert atmosphere (N2 or Ar) | Suzuki-Miyaura or related cross-coupling to attach pyrazole to piperidine |

| Protection of Piperidine | Carbamate formation | tert-Butyl chloroformate or equivalent reagents | Protects piperidine nitrogen as tert-butyl carbamate |

Palladium-Catalyzed Cross-Coupling Reactions

The most efficient and widely reported method for preparing tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves palladium-catalyzed coupling reactions, often Suzuki-type with boronate esters or Stille-type with organostannanes. Key catalysts and conditions include:

| Catalyst and Ligand | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bis-triphenylphosphine-palladium(II) chloride | Potassium acetate | DMSO | 80 °C | 2-3 h | 83-88% | Most commonly used, inert atmosphere required |

| Tetrakis(triphenylphosphine)palladium(0) | Potassium acetate | DMSO | 80 °C | 2 h | 83% | Alternative Pd(0) catalyst |

| Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex | Potassium acetate | DMSO | 80 °C | 3 h | 73% | Slightly lower yield, requires inert atmosphere |

| 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride | Potassium acetate | 1,4-dioxane or DMSO | 80-110 °C | 0.17-12 h | 44-90% | Yield depends on solvent and time |

Boronation and Subsequent Coupling

An important intermediate in the synthesis is tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate, prepared by borylation of the iodo derivative using bis(pinacolato)diboron and organometallic reagents such as isopropylmagnesium chloride. This intermediate is then used in Suzuki coupling reactions.

| Conditions | Yield (%) | Notes |

|---|---|---|

| Bis-triphenylphosphine-palladium(II) chloride, potassium acetate, DMSO, 80 °C, 2 h, inert atmosphere | 87.9% | High yield under optimized conditions |

| Isopropylmagnesium chloride, THF, -10 to 20 °C, 2 h; then bis(pinacol)diborane, THF, 20 °C, 12 h | 61.5% | Multi-step borylation process |

| (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate, 1,4-dioxane, 90 °C | 90% | Efficient borylation in sealed tube |

Summary of Yields and Reaction Efficiency

| Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield Range (%) |

|---|---|---|---|---|---|---|

| Iodination | NIS | K2CO3 | Acetonitrile | RT | 1-3 | Not specified (typically high) |

| Cross-coupling (Suzuki) | Pd(PPh3)2Cl2 | KOAc | DMSO | 80 | 2-3 | 73-88 |

| Borylation | Pd(dppf)Cl2 | KOAc | 1,4-dioxane | 90-110 | 0.2-12 | 44-90 |

| Grignard borylation | — | — | THF | -10 to 20 | 2-12 | 61.5 |

Research Findings and Optimization Notes

- Catalyst choice and ligand environment strongly influence yield and reaction time. Bis-triphenylphosphine-palladium(II) chloride is favored for its balance of activity and stability.

- Base selection : Potassium acetate is preferred for its mild basicity and compatibility with palladium catalysts.

- Solvent effects : Dimethyl sulfoxide (DMSO) and 1,4-dioxane are commonly used; DMSO often provides better solubility and reaction rates.

- Temperature and atmosphere : Reactions are typically conducted at 80-110 °C under inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.

- Reaction time varies from under 1 hour to over 12 hours depending on catalyst system and scale.

- Scale-up considerations include the use of sealed tubes and continuous flow reactors to improve reproducibility and yield.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate?

The synthesis involves sequential N-protection of piperidine and regioselective iodination of pyrazole. A validated route begins with 4-hydroxypiperidine, which is protected using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF). Subsequent Sandmeyer iodination introduces the iodine atom at the pyrazole 4-position via diazotization and reaction with potassium iodide. Key parameters include maintaining temperatures below 5°C during diazonium formation and using anhydrous DMF to minimize side reactions. Purification via silica gel chromatography (hexane:EtOAc gradient) yields >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store at –20°C under inert gas (argon) in amber glass containers to prevent photodegradation. Use NIOSH-certified respirators (P95) when handling powders and nitrile gloves for liquid solutions. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic decomposition. Stability studies indicate no significant degradation over 12 months when stored properly. Secondary containment trays are recommended for spill control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ resolves the piperidine chair conformation (δ 1.4–1.5 ppm for tert-butyl protons) and pyrazole ring protons (δ 7.8–8.2 ppm). The C-I coupling in ¹³C NMR appears at ~90 ppm.

- HRMS : ESI+ mode confirms the molecular ion [M+H]⁺ at m/z 377.23 (calc. 377.23).

- FT-IR : Key peaks include C=O stretch at 1685 cm⁻¹ (carbamate) and C-I vibration at 510 cm⁻¹.

- XRD : SHELXL-2018 refines single-crystal data, resolving bond lengths (e.g., C-I = 2.09 Å) and torsional angles .

Advanced Questions

Q. What strategies optimize the iodination step to enhance regioselectivity and yield?

Regioselectivity is achieved using N-iodosuccinimide (NIS) in DMF at 0°C, which minimizes di-iodination byproducts. Kinetic control via slow reagent addition (over 30 mins) and monitoring with TLC (Rf = 0.4 in hexane:EtOAc 3:1) ensures >90% mono-iodination. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density at the pyrazole 4-position, guiding solvent selection (polar aprotic solvents enhance electrophilic substitution). Post-reaction quenching with Na₂S₂O₃ removes excess iodine .

Q. How do crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

SHELX refinements of twinned crystals (HKLF 5 format) reveal the piperidine ring adopts a chair conformation with axial tert-butyl carbamate. Residual density maps (<0.3 eÅ⁻³) confirm absence of solvent occupancy. Comparative analysis with non-iodinated analogs shows a 5° distortion in the pyrazole-piperidine dihedral angle due to steric effects of iodine. Anisotropic displacement parameters (Uiso) validate thermal motion models, critical for accurate bond angle determination (e.g., N-C=O = 124.5°) .

Q. How can researchers reconcile contradictory biological activity data among structural analogs?

Discrepancies in kinase inhibition vs. GPCR modulation arise from substituent electronic profiles. Systematic approaches include:

- ITC assays : Quantify binding thermodynamics (ΔG, ΔH) under standardized pH (7.4) and ionic strength.

- MD simulations : Compare iodine’s van der Waals radius (1.98 Å) vs. fluorine (1.47 Å) over 100 ns trajectories to assess steric clashes.

- Meta-analysis : Normalize IC₅₀ values across studies using Hill coefficients to account for assay variability. Contradictions often stem from differences in cell lines (e.g., HEK293 vs. CHO) or redox conditions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from SHELX Refinement

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 6.0568, 12.0047, 16.2615 |

| α, β, γ (°) | 88.85, 81.21, 87.64 |

| R-factor | 0.043 |

| C-I bond length (Å) | 2.09 |

Q. Table 2. Optimized Iodination Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Anhydrous DMF |

| Reaction time | 4 hours |

| Yield | 82–89% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.